2-(Benzimidazole-1-carbonyl)benzoic acid
Description
Significance of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Biology and Materials Science
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene (B151609) and imidazole (B134444) ring. This structural motif is a crucial component in a multitude of biologically active molecules. researchgate.net Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. arabjchem.orguomustansiriyah.edu.iqrdd.edu.iq The versatility of the benzimidazole ring allows for various chemical modifications, making it a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netresearchgate.net In the realm of materials science, benzimidazole-based polymers are noted for their high thermal stability and mechanical strength, finding applications in high-performance materials.
The biological and material significance of benzimidazoles stems from their unique chemical structure, which allows for hydrogen bonding, metal ion coordination, and π-π stacking interactions.
Overview of Benzoic Acid Derivatives in Organic Synthesis and Functional Materials
Benzoic acid and its derivatives are a fundamental class of aromatic carboxylic acids. They are widely utilized as building blocks in the synthesis of a vast array of organic compounds. researchgate.net Their applications span from being precursors for dyes, perfumes, and pharmaceuticals to their use as preservatives in the food industry. ijcrt.org In the field of functional materials, benzoic acid derivatives are instrumental in the design of liquid crystals, polymers, and metal-organic frameworks (MOFs). nih.gov The carboxylic acid group provides a reactive site for various chemical transformations, including esterification, amidation, and the formation of acid chlorides, which are pivotal reactions in organic synthesis. wikipedia.org
Structural Context of 2-(Benzimidazole-1-carbonyl)benzoic acid within Organic Synthesis
The structure of this compound is characterized by a benzimidazole ring linked to a benzoic acid moiety through a carbonyl group at the 1-position of the benzimidazole. This N-acylbenzimidazole structure is of particular interest in organic synthesis. The synthesis of such compounds typically involves the acylation of a benzimidazole with a suitable benzoic acid derivative, such as an acyl chloride. wikipedia.org The presence of both the benzimidazole and carboxylic acid functionalities within the same molecule offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Research Objectives and Scope for In-depth Studies on this compound
Given the limited specific research on this compound, a number of key research objectives can be proposed to elucidate its chemical, physical, and biological properties. A primary objective would be the development of an efficient and scalable synthesis protocol. Following its synthesis, comprehensive characterization using modern spectroscopic and crystallographic techniques would be essential to fully understand its molecular structure and properties.
Further research could explore its potential applications in areas where its constituent parts have shown promise. In chemical biology, this could involve screening for various biological activities, such as enzyme inhibition or antimicrobial effects. iau.irnih.gov In materials science, its potential as a ligand for the synthesis of novel metal-organic frameworks or as a monomer for the creation of new polymers could be investigated. The bifunctional nature of the molecule, possessing both a heterocyclic system and a carboxylic acid, makes it a prime candidate for the development of novel functional materials. nih.gov
| General Properties of Constituent Moieties | |
| Moiety | Key Characteristics and Applications |
| Benzimidazole | Heterocyclic aromatic, Biologically active (antimicrobial, anticancer), High thermal stability in polymers. researchgate.netarabjchem.orguomustansiriyah.edu.iq |
| Benzoic Acid | Aromatic carboxylic acid, Synthetic building block, Precursor to dyes, perfumes, and polymers. researchgate.netijcrt.org |
| Potential Research Areas for this compound | |
| Field | Potential Application |
| Chemical Biology | Antimicrobial agent, Enzyme inhibitor, Anticancer therapeutic. iau.irnih.gov |
| Materials Science | Ligand for Metal-Organic Frameworks (MOFs), Monomer for high-performance polymers. |
| Organic Synthesis | Versatile intermediate for more complex molecules. |
Structure
3D Structure
Properties
IUPAC Name |
2-(benzimidazole-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14(10-5-1-2-6-11(10)15(19)20)17-9-16-12-7-3-4-8-13(12)17/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPVVFKNYQXQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Benzimidazole 1 Carbonyl Benzoic Acid
Strategies for the Construction of the Benzimidazole (B57391) Core
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research for over a century. The primary methods for its construction involve the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, typically a carboxylic acid or its derivative.
Condensation Reactions Involving o-Phenylenediamines and Carboxylic Acid Derivatives
The most direct and widely employed method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, anhydrides, or nitriles. ijrar.orgnih.govbanglajol.info This reaction is typically acid-catalyzed and requires heat to drive the dehydration and subsequent cyclization. banglajol.info
The general mechanism commences with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization via attack of the second amino group on the amide carbonyl. A final dehydration step yields the aromatic benzimidazole ring. Various catalysts, including mineral acids (like HCl), p-toluenesulfonic acid (p-TsOH), and solid-supported acids, have been utilized to facilitate this transformation, often improving yields and reducing reaction times. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, Benzoic Acid | p-TsOH, Toluene, Reflux | 2-Phenyl-1H-benzimidazole | High | researchgate.net |
| o-Phenylenediamine, Acetic Acid | HCl, Heat | 2-Methyl-1H-benzimidazole | High | researchgate.net |
| o-Phenylenediamine, Aromatic Acids | NH4Cl, EtOH, 80-90°C | 2-Aryl-1H-benzimidazoles | 72-90% | instras.com |
Phillips-Ladenburg Reaction Approaches
The Phillips-Ladenburg reaction is a classical name reaction that specifically describes the synthesis of benzimidazoles from the condensation of o-phenylenediamines with carboxylic acids under acidic conditions, typically with a mineral acid like hydrochloric acid at elevated temperatures. instras.comresearchgate.netjmchemsci.com This method is a cornerstone of benzimidazole synthesis and is particularly effective for aliphatic carboxylic acids. nih.govinstras.comresearchgate.net
The reaction proceeds by the initial formation of a mono- or di-acylated diamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford the final benzimidazole product. researchgate.net While robust, the traditional Phillips-Ladenburg conditions can be harsh, sometimes requiring temperatures between 180°C and 250°C, which may not be suitable for sensitive substrates. jmchemsci.comresearchgate.net Modern modifications often employ alternative acid catalysts or activating agents to achieve the transformation under milder conditions.
| Reactant 1 | Reactant 2 | Conditions | Key Feature | Reference(s) |
| o-Phenylenediamine | Aliphatic/Aromatic Carboxylic Acids | Dilute Mineral Acid, Heat (>180°C for aromatic) | Classical method for benzimidazole synthesis | instras.comresearchgate.net |
| 1,2-Diaminobenzene | Acetic Acid | Mineral Acid, Heat | Formation of a diamide (B1670390) intermediate followed by cyclization | researchgate.net |
Weidenhagen Reaction and Related Cyclization Strategies
The Weidenhagen reaction offers an alternative route to 2-substituted benzimidazoles by reacting o-phenylenediamines with aldehydes or ketones in the presence of an oxidizing agent. instras.comjmchemsci.com Common oxidants include copper(II) acetate (B1210297) or even atmospheric oxygen. instras.com
In this process, the o-phenylenediamine first condenses with the aldehyde to form a Schiff base (an imine). This intermediate then undergoes oxidative cyclization to form the benzimidazole ring. The Weidenhagen reaction is particularly useful for synthesizing 2-aryl and 2-alkyl benzimidazoles from readily available aldehydes. instras.com The conditions are generally milder than the high-temperature Phillips-Ladenburg reaction, although the need for an oxidizing agent is a key distinction.
| Reactant 1 | Reactant 2 | Oxidizing Agent/Catalyst | Product Type | Yield Range | Reference(s) |
| o-Phenylenediamine | Aldehydes/Ketones | Copper(II) acetate | 2-Substituted benzimidazoles | 83-90% | instras.com |
| 1,2-Diaminobenzene | Aldehydes | Oxidizing agents (e.g., Cu(OAc)2, O2) | 2-Aryl/Alkyl benzimidazoles | Moderate to High | instras.comjmchemsci.com |
Contemporary Green Chemistry Syntheses (e.g., Ball Milling, Microwave-Assisted Protocols)
In recent years, green chemistry principles have driven the development of more environmentally benign and efficient methods for benzimidazole synthesis. These approaches aim to reduce solvent use, energy consumption, and reaction times.
Microwave-Assisted Protocols: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of benzimidazoles via the condensation of o-phenylenediamines with carboxylic acids or aldehydes can be significantly expedited under microwave conditions, often reducing reaction times from hours to minutes and improving yields. google.comsphinxsai.com These reactions can be performed with or without a solvent, further enhancing their green credentials.
Ball Milling: Mechanochemistry, specifically ball milling, provides a solvent-free route for benzimidazole synthesis. In this technique, solid reactants (o-phenylenediamine and a carboxylic acid or aldehyde) are ground together in a milling vessel with grinding balls. The mechanical energy input facilitates the reaction, often without the need for any solvent or catalyst, leading to high yields of the desired product in a short time. This method is notable for its operational simplicity and minimal waste generation. researchgate.netjlu.edu.cn
| Method | Reactants | Conditions | Advantages | Reference(s) |
| Microwave-Assisted | o-Phenylenediamine, Carboxylic Acids/Aldehydes | Microwave irradiation, with/without solvent | Rapid reaction times, high yields, reduced energy consumption | google.comsphinxsai.com |
| Ball Milling | o-Phenylenediamine, Benzoic Acid | Solvent-free, mechanical grinding (e.g., 20 Hz, 1 hour) | Environmentally friendly, solvent-free, high efficiency, simple | researchgate.netjlu.edu.cn |
Formation of the Carbonyl Linkage to the Benzoic Acid Moiety
Once the benzimidazole core is formed, the final step in the synthesis of 2-(Benzimidazole-1-carbonyl)benzoic acid is the introduction of the o-carboxybenzoyl group at one of the imidazole (B134444) nitrogen atoms.
Acylation Reactions for Benzimidazole-1-carbonyl Structure Formation
The formation of the target compound is achieved through an N-acylation reaction. In this step, a pre-formed benzimidazole acts as a nucleophile, attacking an acylating agent derived from phthalic acid. The most common acylating agents for this type of transformation are acid anhydrides or acid chlorides.
The reaction of benzimidazole with phthalic anhydride (B1165640) is the most direct route. The nucleophilic N-1 atom of the benzimidazole ring attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This process forms an amide linkage at the N-1 position of the benzimidazole and generates a carboxylic acid group at the ortho position of the newly attached benzoyl group, yielding the final product, this compound. This reaction is typically carried out in an aprotic solvent, and the use of a base may be employed to deprotonate the benzimidazole, increasing its nucleophilicity and facilitating the reaction. While direct literature for this specific transformation is sparse, the acylation of benzimidazoles with various anhydrides and acid chlorides is a well-established chemical transformation.
| Reactant 1 | Reactant 2 | Reaction Type | Key Transformation |
| 1H-Benzimidazole | Phthalic Anhydride | N-Acylation | Nucleophilic attack by benzimidazole nitrogen on the anhydride carbonyl, leading to ring opening and formation of an N-acyl benzimidazole with a pendant carboxylic acid. |
Esterification and Amidation Routes in Analogous Systems
The carboxylic acid functionality in molecules structurally similar to this compound can be readily converted into esters and amides, which are pivotal for developing derivatives with diverse properties.
Esterification: The Fischer esterification is a classical method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. A tetrahedral intermediate is formed, which then eliminates water to yield the ester. masterorganicchemistry.comlibretexts.org For instance, benzimidazole derivatives containing a carboxylic acid moiety can be refluxed in a solution of an alcohol (e.g., methanol, ethanol) with a catalytic amount of strong acid to produce the corresponding esters. analis.com.my
Amidation: The formation of amides from carboxylic acids typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. bohrium.comlibretexts.org Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orgnih.gov The resulting acid chloride readily reacts with an amine to form the amide. nih.gov Direct condensation of carboxylic acids and amines can also be achieved using catalysts like TiCl₄ in pyridine (B92270) at elevated temperatures. nih.gov These methods have been applied to synthesize a variety of benzimidazole derivatives bearing amide functionalities. bohrium.com
Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagent/Catalyst | Typical Conditions |
| Esterification | Alcohol (e.g., MeOH, EtOH) / H₂SO₄ or TsOH | Reflux |
| Amidation | Amine / DCC | Room Temperature or mild heating |
| Thionyl chloride (SOCl₂) followed by amine | Two steps, often at room temperature | |
| Amine / TiCl₄ | Pyridine, 85 °C |
Synthesis of Analogues and Derivatives of this compound
The synthesis of the core structure of this compound can be envisioned through the acylation of benzimidazole with a derivative of phthalic acid. A plausible approach involves the reaction of benzimidazole with phthalic anhydride or a phthaloyl chloride. The reaction of o-phenylenediamine with phthalic anhydride has been reported to yield benzimidazole derivatives, suggesting a potential pathway to the parent scaffold. ipinnovative.com
Modification of the benzimidazole ring is a key strategy for creating analogues of the title compound. This can be achieved by utilizing substituted o-phenylenediamines as starting materials. The condensation of variously substituted o-phenylenediamines with carboxylic acids or their derivatives is a well-established method for producing 2-substituted benzimidazoles. rasayanjournal.co.inresearchgate.net For example, using a substituted o-phenylenediamine in a reaction with phthalic anhydride would lead to a correspondingly substituted benzimidazole ring in the final product.
Another approach is the direct functionalization of the pre-formed benzimidazole ring. N-alkylation of the benzimidazole nitrogen is a common modification, typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. lookchem.com
Functionalization of the benzoic acid part of the molecule can be accomplished by starting with a substituted phthalic acid or phthalic anhydride. Various substituted phthalic anhydrides are commercially available or can be synthesized, allowing for the introduction of a wide range of functional groups onto the benzoic acid ring.
The carbonyl group serves as a linker between the benzimidazole and benzoic acid moieties. Diversification at this position primarily involves altering the acylating agent. Instead of phthalic anhydride, other diacid anhydrides or their corresponding diacid chlorides could be used to introduce different linker structures.
Furthermore, the reactivity of the carbonyl group itself can be exploited. For instance, reduction of the carbonyl group to a methylene (B1212753) bridge would provide a different class of compounds.
Reaction Mechanisms and Intermediate Characterization in Synthetic Pathways
The synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids or their derivatives generally proceeds through a condensation mechanism. When a carboxylic acid is used, the reaction often requires high temperatures and acidic conditions to facilitate the cyclodehydration of an intermediate N-acyl-o-phenylenediamine. rsc.org
In the case of using an acid chloride, the reaction is typically faster and can be carried out under milder conditions. The reaction of an acid chloride with a diamine can lead to either a diamide or a benzimidazole, depending on the reaction conditions. The formation of the benzimidazole is favored in the presence of an excess of a protonating agent and at high temperatures. nih.govresearchgate.net The mechanism involves the initial formation of an amide, followed by an intramolecular nucleophilic attack of the second amino group on the amide carbonyl, and subsequent dehydration to form the imidazole ring.
The acylation of the benzimidazole nitrogen with an acid chloride is a nucleophilic acyl substitution reaction. The nitrogen atom of the benzimidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group to form the N-acylbenzimidazole.
Intermediates in these reactions, such as the initial amide adducts, can sometimes be isolated and characterized using spectroscopic techniques like NMR and IR spectroscopy, as well as mass spectrometry, to confirm the proposed reaction pathways.
Based on a comprehensive search of available scientific literature, detailed experimental and theoretical spectroscopic data specifically for the compound This compound is not publicly available. The required information to fulfill the detailed outline, including specific vibrational mode assignments, Potential Energy Distribution (PED) analysis, and precise ¹H and ¹³C NMR chemical shifts, could not be located.
Much of the available research focuses on a structurally related but different molecule, 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, which contains a methylene (-CH2-) linker instead of the carbonyl (-C(O)-) linker specified in the subject compound. Using data from this related molecule would be scientifically inaccurate.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline for this compound at this time.
Advanced Spectroscopic and Crystallographic Characterization of 2 Benzimidazole 1 Carbonyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Techniques for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 2-(Benzimidazole-1-carbonyl)benzoic acid, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining its preferred conformation.
The key conformational feature of this molecule is the rotational freedom around the amide bond connecting the benzimidazole (B57391) ring and the carbonyl group, as well as the bond between the carbonyl group and the benzoic acid moiety. These rotations dictate the relative spatial orientation of the two aromatic systems.
In a molecule like this compound, NOESY or ROESY experiments would be expected to show through-space correlations between the protons of the benzimidazole ring and the protons of the benzoic acid ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative information to build a conformational model. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the two bulky aromatic groups. Due to the presence of the carbonyl group, a degree of planarity might be enforced, leading to distinct sets of proton-proton correlations that would be observable in 2D NMR spectra.
Furthermore, variable temperature (VT) NMR studies could provide insights into the dynamics of the molecule. By monitoring the chemical shifts and line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with conformational changes, such as rotation around the amide bond. Coalescence of signals at higher temperatures would indicate rapid conformational averaging on the NMR timescale.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the benzimidazole and benzoic acid chromophores, modulated by the electronic interaction through the carbonyl linker.
Analysis of Electronic Absorption Bands
The electronic absorption spectrum of this compound is predicted to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The benzimidazole moiety typically shows strong absorption bands in the UV region. Similarly, benzoic acid exhibits characteristic absorption bands. The conjugation between the benzimidazole ring, the carbonyl group, and the benzoic acid ring will likely lead to a red shift (bathochromic shift) of these absorption maxima compared to the individual chromophores.
Table 1: Predicted Electronic Absorption Bands for this compound
| Predicted λmax (nm) | Transition Type | Chromophore |
| ~250-260 | π → π | Benzimidazole |
| ~270-280 | π → π | Benzimidazole |
| ~230-240 | π → π | Benzoic Acid |
| >300 | n → π | Carbonyl Group |
Note: These are predicted values based on the analysis of similar compounds and the expected electronic effects of the constituent functional groups.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the position of the absorption bands in the UV-Vis spectrum. For this compound, a change in solvent polarity is expected to affect the π → π* and n → π* transitions differently.
Generally, for π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, as the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar solvents, which increases the energy required for the transition.
Therefore, by studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water), it would be possible to distinguish between the π → π* and n → π* transitions and gain a deeper understanding of the electronic structure of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₀N₂O₃), the expected nominal molecular weight is 266 g/mol .
Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 266 would be observed. The fragmentation pattern would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for such compounds.
A plausible fragmentation pathway would involve the initial loss of the benzoic acid moiety or parts of it. Key fragments would likely include the benzimidazole cation and the benzoyl cation.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 266 | [C₁₅H₁₀N₂O₃]⁺ (Molecular Ion) |
| 222 | [M - CO₂]⁺ |
| 147 | [C₈H₅N₂O]⁺ (Benzimidazole-carbonyl cation) |
| 119 | [C₇H₅N₂]⁺ (Benzimidazole cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: These are predicted fragmentation patterns based on the structure of the molecule and known fragmentation behaviors of related compounds.
X-ray Crystallography for Solid-State Structure Elucidation
Determination of Crystal System and Space Group
While the crystal structure of this compound has not been reported, the crystallographic data for the closely related analog, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, can serve as a reference. This analogous compound crystallizes in the monoclinic space group P2₁/c. researchgate.net It is plausible that this compound could also crystallize in a common space group such as monoclinic or orthorhombic.
The determination of the crystal system and space group is the first step in a crystal structure analysis and is achieved by analyzing the diffraction pattern of a single crystal. The unit cell dimensions and crystal system provide fundamental information about the symmetry and packing of the molecules in the crystal lattice. For this compound, the presence of hydrogen bond donors (the carboxylic acid proton) and acceptors (the nitrogen atoms of the benzimidazole and the carbonyl oxygen) suggests that hydrogen bonding will play a significant role in the crystal packing, likely leading to the formation of supramolecular assemblies.
Table 3: Crystallographic Data for the Analogous Compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid
| Parameter | Value | Reference |
| Crystal system | Monoclinic | researchgate.net |
| Space group | P2₁/c | researchgate.net |
| a (Å) | 13.136(3) | researchgate.net |
| b (Å) | 5.1632(10) | researchgate.net |
| c (Å) | 18.232(4) | researchgate.net |
| β (°) | 99.43(3) | researchgate.net |
| Volume (ų) | 1219.1(5) | researchgate.net |
| Z | 4 | researchgate.net |
Note: This data is for the analogous compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid and is provided for comparative purposes.
Molecular Conformation and Dihedral Angles
No published data available for this specific compound.
Intermolecular and Intramolecular Hydrogen Bonding Networks
No published data available for this specific compound.
Pi-Pi Stacking Interactions and Crystal Packing Motifs
No published data available for this specific compound.
Computational Chemistry and Theoretical Investigations of 2 Benzimidazole 1 Carbonyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of 21HBMBA, DFT calculations, specifically using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set, have provided significant insights into its molecular properties. mdpi.com
Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 21HBMBA, this process was performed using the B3LYP/6-311++G(d,p) level of theory. mdpi.com The resulting optimized structure reveals a non-planar molecule with a C1 point group symmetry. mdpi.com
A key structural feature is the dihedral angle between the benzimidazole (B57391) and benzene (B151609) rings, which is calculated to be 78.04(10)°. nih.gov This significant twist is indicative of steric hindrance between the two ring systems. The linkage between the rings is characterized by specific bond lengths and angles, such as a C11-C6 bond length of 1.52 Å (theoretical) and 1.509 Å (experimental). researchgate.net The C-O bond lengths in the carboxylic acid group are found to be 1.319(3) Å for C-OH and 1.216(3) Å for C=O, which are within the expected ranges. nih.gov A comparison between the theoretically calculated and experimentally determined geometric parameters shows a high degree of correlation, confirming the accuracy of the computational model. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA)
| Parameter | Theoretical Value (B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|
| C11-C6 Bond Length (Å) | 1.52 | 1.509 |
| C1-O1 (C-OH) Bond Length (Å) | 1.35 | 1.319(31) |
| C1-O2 (C=O) Bond Length (Å) | 1.21 | 1.216(30) |
| N1-C8-C7 Angle (°) | - | 113.31 |
| Benzimidazole/Benzene Dihedral Angle (°) | - | 78.04(10) |
| C9-N1-C8-C7 Torsion Angle (°) | - | -116.8(2) |
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. For 21HBMBA, the vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method. mdpi.com
The molecule, consisting of 31 atoms, has 87 normal modes of vibration. researchgate.net The calculated frequencies generally show good agreement with the experimental FT-IR and FT-Raman spectra. mdpi.com For instance, the characteristic C-H stretching vibrations are calculated to appear in the range of 2927-3123 cm⁻¹, which corresponds well with the experimental bands observed at 2919 and 2858 cm⁻¹. mdpi.com The O-H stretching vibration of the carboxylic acid group, which is sensitive to hydrogen bonding, is calculated at 3619 cm⁻¹. mdpi.com The highly polar C=O double bond gives rise to a significant infrared absorption, with a calculated pure stretching mode at 1776 cm⁻¹. mdpi.com Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of the vibrational modes. mdpi.com
Table 2: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 21HBMBA
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency | Assignment |
|---|---|---|---|
| O-H Stretch | 3619 | ~3400-3600 (broad) | Carboxylic acid O-H stretching |
| C-H Stretch | 3123-2927 | 2919, 2858 | Aromatic and aliphatic C-H stretching |
| C=O Stretch | 1776 | 1708 | Carboxylic acid C=O stretching |
| C-C Stretch | 1588, 1279 | - | Aromatic ring C-C stretching |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, chemical stability, and electron conductivity. nih.govdergipark.org.tr
For 21HBMBA, the HOMO and LUMO energies were calculated to be -6.201 eV and -2.147 eV, respectively. mdpi.com This results in a HOMO-LUMO energy gap of 4.054 eV. mdpi.com A relatively small energy gap suggests that charge transfer can easily occur within the molecule, indicating higher chemical reactivity and lower kinetic stability. The distribution of these orbitals shows that the HOMO is primarily localized on the benzimidazole ring, while the LUMO is spread across both the benzimidazole and phenyl rings, which is typical for such conjugated systems. dergipark.org.tr This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com
Table 3: Frontier Molecular Orbital Energies of 21HBMBA
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.201 |
| LUMO Energy | -2.147 |
| Energy Gap (ΔE) | 4.054 |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and electronic properties, derived from its electronic structure.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov
In the MEP map of 21HBMBA, the most negative potential (red regions) is localized over the electronegative oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interactions. mdpi.com Conversely, the positive potential (blue regions) is concentrated around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogens on the aromatic rings. mdpi.comnih.gov These sites are favorable for nucleophilic attack. The green areas represent regions of near-zero potential. nih.gov The MEP analysis thus provides a clear picture of the molecule's reactivity landscape. mdpi.com
Fukui functions are another set of reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance).
f-(r): For electrophilic attack (electron donation).
f0(r): For radical attack.
A comprehensive examination of 21HBMBA includes the calculation of Fukui functions to pinpoint specific atomic sites that are most susceptible to nucleophilic and electrophilic attack. mdpi.com The sites with the highest values of f+(r) are the most likely targets for nucleophiles, while those with the highest f-(r) values are the most probable sites for electrophiles. This analysis provides a more quantitative and atom-specific prediction of reactivity compared to the broader view offered by MEP maps. mdpi.com
Based on a thorough review of available scientific literature, a detailed computational and theoretical analysis specifically for the compound 2-(Benzimidazole-1-carbonyl)benzoic acid is not available. The provided search results contain extensive data for a structurally similar but distinct molecule, 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, which features a methylene (B1212753) (-CH2-) linker instead of the carbonyl (-C=O-) linker central to the requested compound.
The presence of a carbonyl group significantly alters the electronic structure, conformational possibilities, and spectroscopic properties of the molecule compared to a methylene group. Therefore, presenting data from the methylene-linked analogue would be scientifically inaccurate and would not pertain to the subject of "this compound".
Consequently, it is not possible to generate a scientifically accurate article that adheres to the specific outline provided, as the necessary research findings and data for the following sections are not present in the available literature for the requested compound:
Conformational Analysis and Tautomerism Studies
To fulfill the request with the required accuracy, computational studies focused specifically on this compound would be necessary.
Molecular Interactions and Mechanistic Biological Research of 2 Benzimidazole 1 Carbonyl Benzoic Acid
Ligand Binding Studies and Protein Interactions
Ligand binding studies are fundamental to understanding how a molecule elicits a biological response. For benzimidazole-containing compounds, these investigations often involve a blend of computational simulations and biophysical experiments to characterize the interactions with proteins and other macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to forecast the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target. For benzimidazole (B57391) derivatives, docking studies have been instrumental in identifying potential biological targets and clarifying interaction mechanisms.
For instance, in silico docking has been used to predict the binding of benzimidazole derivatives to a variety of protein targets. Studies on related compounds have shown that the benzimidazole nucleus can fit into specific binding pockets of enzymes and receptors. For example, docking simulations of various benzimidazole derivatives have predicted interactions with targets such as the enzyme DNA gyrase B, β-tubulin, and the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.govsemanticscholar.orgmdpi.com In a study involving novel benzimidazole-triazole hybrids, docking against the DNA gyrase B enzyme revealed good binding energy values, suggesting a strong potential for inhibition. semanticscholar.org Similarly, simulations have highlighted the key role of specific amino acid residues in the binding of benzimidazoles to the colchicine (B1669291) binding site of β-tubulin. nih.gov These computational models suggest that the binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions.
| Benzimidazole Derivative Class | Protein Target | Predicted Key Interactions | Reference |
|---|---|---|---|
| Benzimidazole-Triazole Hybrids | E. coli DNA Gyrase Subunit B | Hydrogen bonding with Asn46; Arene-σ interaction with Val71 | semanticscholar.org |
| General Benzimidazoles (Anthelmintics) | Ascaris β-tubulin | Hydrogen bonding with Q134, E198, and V236 | nih.gov |
| 2,5-Substituted Benzoic Acids | Mcl-1 / Bfl-1 (Anti-apoptotic proteins) | Binding within the hydrophobic BH3-binding groove | nih.gov |
| N-Acyl Hydrazones-Benzimidazole | Human Carbonic Anhydrase I & II | Interactions with zinc ions and key amino acid residues in the active site | nih.gov |
Based on computational simulations and experimental data from related compounds, the binding sites and interaction modes for benzimidazole derivatives can be predicted. The benzimidazole scaffold, being structurally similar to natural purines, can interact with a wide range of biological macromolecules. researchgate.net
Protein Kinases and Enzymes: Many benzimidazole derivatives are designed to target the active sites of enzymes. For example, in the case of DNA gyrase B, a common bacterial target, derivatives are predicted to bind in the ATP-binding pocket, interacting with key residues like Asn46 and Asp73. mdpi.com For β-tubulin, interactions are predicted within the colchicine-binding site, where hydrogen bonds with residues such as E198 are considered crucial for the binding and subsequent disruption of microtubule polymerization. nih.gov
Protein-Protein Interaction Interfaces: Some derivatives target the interfaces between interacting proteins. A notable example is the inhibition of anti-apoptotic proteins like Mcl-1 and Bfl-1 by substituted benzoic acid derivatives. nih.gov These compounds are predicted to occupy a prominent hydrophobic groove (the BH3-binding groove) on the protein surface, mimicking the action of endogenous pro-apoptotic proteins. nih.gov
DNA Minor Groove: The planar, aromatic structure of the benzimidazole ring system is well-suited for interaction with DNA. nih.gov Numerous studies on dicationic benzimidazoles have shown that these molecules preferentially bind within the minor groove of DNA, particularly at sequences rich in adenine-thymine (AT) base pairs. nih.gov The binding is typically driven by hydrophobic interactions, van der Waals forces, and the formation of hydrogen bonds between the ligand and the edges of the base pairs in the groove.
For 2-(Benzimidazole-1-carbonyl)benzoic acid, the benzimidazole moiety would be expected to form key hydrogen bonds and aromatic stacking interactions, while the benzoic acid portion could engage in hydrogen bonding or electrostatic interactions with polar or charged amino acid residues.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-target complex over time. MD simulations can be used to assess the stability of the predicted binding pose, map the conformational changes in the protein upon ligand binding, and calculate binding free energies more accurately.
Structure-Activity Relationship (SAR) Analysis for Biological Mechanisms
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. bohrium.com For benzimidazole-based compounds, extensive SAR studies have been conducted to understand how modifications to the core scaffold and its substituents influence interactions with molecular targets. researchgate.netnih.gov
SAR studies on a series of 2,5-substituted benzoic acid-based inhibitors of Mcl-1 and Bfl-1 proteins demonstrated the critical role of specific substituents. nih.gov Deletion of a phenethylthio substituent at one position resulted in a more than 30-fold decrease in binding affinity, highlighting its significant contribution. nih.gov Conversely, the introduction of bulkier, hydrophobic groups like naphthalene (B1677914) or biphenyl (B1667301) at another position led to a 15-fold improvement in binding affinity, which is consistent with the hydrophobic nature of the target's binding groove. nih.gov
In a different context, the substitution pattern on the benzimidazole ring was shown to be crucial for other activities. For instance, in a series of benzimidazoles evaluated for photoprotective properties, the activity was dependent not only on the substituent at the 2-position of the benzimidazole ring but also on the functional group at the 5-position. nih.gov The analysis revealed a clear relationship where a hydrogen atom at position 5 was superior to a carboxylic acid, which in turn was better than a sulfonic acid group (-H > -COOH > -SO3H). nih.gov This indicates that electron-donating or withdrawing properties and the steric bulk of substituents significantly modulate the interaction with the biological target. nih.gov
| Compound Series | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| 2,5-Substituted Benzoic Acids | Mcl-1/Bfl-1 Inhibition | Hydrophobic and bulky substituents at the R2 position (e.g., biphenyl, cyclohexyl) significantly increase binding affinity. | nih.gov |
| 2-Substituted Benzimidazole-5-sulfonic/carboxylic acids | UVB Photoprotection | Activity at position 5 follows the trend: -H > -COOH > -SO3H. The nature of the 2-substituent (pyrrole, thiophene, furan) also modulates activity. | nih.gov |
| Benzimidazole-4-carboxamides | 5-HT4 Receptor Binding | A voluminous substituent on the basic nitrogen and a specific distance (~8.0 Å) between this nitrogen and the aromatic ring are critical for high affinity and selectivity. | nih.gov |
| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 Receptor Activity | Small changes in a substituent at the 3-position (e.g., ethyl vs. isopropyl) can reverse the pharmacological activity from antagonist to partial agonist. | researchgate.net |
Enzyme Inhibition: For the inhibition of enzymes like β-tubulin, the core benzimidazole structure is often appended with a carbamate (B1207046) group at the 2-position. This feature is critical for binding and subsequent inhibition of tubulin polymerization, which is the primary mechanism for the anthelmintic activity of drugs like albendazole. researchgate.net The SAR for this class of compounds indicates that the nature of the substituent on the carbamate and modifications at the 5-position of the benzimidazole ring fine-tune the inhibitory potency.
DNA Interaction: The ability of benzimidazole derivatives to interact with DNA is strongly correlated with their structural characteristics. A planar, extended aromatic system is a key feature for intercalating between DNA base pairs or fitting snugly into the minor groove. nih.govnih.gov Studies on benzimidazole dications have shown that the length and flexibility of the linker connecting two benzimidazole units can influence both the affinity and sequence selectivity of DNA binding. nih.gov For a molecule like this compound, the planar benzimidazole and benzoic acid rings could facilitate DNA binding through stacking interactions, while the carbonyl linker would dictate the spatial orientation of these two aromatic systems, influencing the mode and strength of the interaction. Computational modeling of similar structures suggests that hydrophobic interactions within the minor groove are a likely binding mode. researchgate.net
Rational Design Principles for Modulating Biological Mechanisms
The design of biologically active benzimidazole derivatives, including structures related to this compound, is guided by established medicinal chemistry principles. The core benzimidazole scaffold provides a versatile framework that can engage with biological targets through various non-covalent interactions, such as hydrogen bonds, π–π stacking, and electrostatic forces. nih.govnih.gov
Rational design strategies for benzimidazole-based compounds often involve:
Structural Hybridization: Combining the benzimidazole nucleus with other pharmacologically important moieties to create hybrid molecules with potentially enhanced or novel activities. This approach aims to increase the spectrum of activity or overcome resistance mechanisms. nih.gov
Isosteric Replacement: The benzimidazole scaffold is a structural isostere of natural purines and indoles. This similarity allows it to bind to receptors and enzymes that normally interact with these endogenous molecules, leading to competitive inhibition or modulation of biological pathways. nih.govfrontiersin.org
Substitution Modification: The biological activity of benzimidazole derivatives can be finely tuned by adding various substituents at different positions on the bicyclic ring. For instance, introducing groups like a polar carboxylic acid can be a design strategy to enhance inhibitory activity against specific enzymes, such as Sphingosine kinase 1 (SphK1). researchgate.net The benzene (B151609) ring's electron-attracting nature influences the imidazole's electronic density, which is crucial for chemical interactions with biological targets. nih.gov
These design principles are aimed at optimizing the interaction of the molecule with its biological targets, thereby modulating specific mechanistic pathways.
Investigation of Key Mechanistic Pathways
Research into benzimidazole derivatives indicates their involvement in critical cellular processes, most notably apoptosis (programmed cell death) and interference with biosynthetic pathways.
Many benzimidazole-based compounds exert their effects by inducing apoptosis in target cells, a key mechanism in anticancer activity. nih.govresearchgate.net The induction of apoptosis can be triggered through various upstream events, including the generation of reactive oxygen species (ROS), DNA damage, and cell cycle arrest. researchgate.netnih.gov Studies on related compounds show that they can cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, which often precedes apoptosis. nih.govnih.gov
The apoptotic process itself is often mediated through the mitochondrial pathway. This involves a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. researchgate.netnih.gov Cytosolic cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov However, some benzimidazole derivatives have been shown to induce apoptosis through caspase-independent pathways, involving the release of Apoptosis Inducing Factor (AIF). researchgate.net
Exploration of Molecular Targets
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a wide range of molecular targets. nih.govnih.gov Their structural framework allows them to bind to enzymes, receptors, and nucleic acids.
Key molecular targets for benzimidazole-based compounds include:
Enzymes:
Kinases: Many benzimidazole compounds are designed as kinase inhibitors, which are crucial for cancer therapy. They often function by competing with ATP for binding in the tyrosine kinase domain of enzymes like Epidermal Growth Factor Receptor (EGFR). frontiersin.org Sphingosine kinase 1 (SphK1) is another enzyme target, where inhibitors fit into the ATP-binding site and form hydrogen bonds with key catalytic residues. researchgate.net
Myeloperoxidase (MPO): Certain benzimidazole derivatives have been designed to inhibit MPO, an enzyme linked to inflammatory diseases. nih.gov
Topoisomerases: These enzymes are essential for DNA replication. Some benzimidazoles act as Topoisomerase I or II poisons, interfering with their function and leading to cell death. frontiersin.orgresearchgate.net
Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the synthesis of nucleic acids and is a target for anticancer agents. nih.govfrontiersin.org
Nucleic Acids: The planar, aromatic structure of the benzimidazole ring allows it to interact with DNA. Some derivatives, like Hoechst 33258 and Hoechst 33342, are known to bind to the minor groove of DNA, which can disrupt DNA replication and transcription. nih.gov
Receptors: The structural similarity to purines suggests that benzimidazole derivatives can interact with various receptor types. frontiersin.org For example, specific derivatives have been synthesized to show high affinity for serotonin (B10506) receptors, such as the 5-HT4 receptor. researchgate.net
In Vitro Studies on Cellular Pathways
In vitro studies using cell lines are fundamental to elucidating the mechanisms of action for compounds like this compound. These studies allow for the direct observation of a compound's effects on cellular viability, proliferation, and specific signaling pathways.
Cytotoxicity is a primary endpoint, often measured by assays like the MTT assay, which assesses cell viability. Studies on various benzimidazole derivatives have determined their half-maximal inhibitory concentrations (IC50) against a range of cancer cell lines, demonstrating their potential as antiproliferative agents. researchgate.netnih.govnih.gov
Common in vitro assays and their findings for benzimidazole derivatives include:
| Assay Type | Purpose | Typical Findings for Benzimidazole Derivatives |
| MTT Assay | Measures cell viability and cytotoxic effects. | Determination of IC50 values, showing dose-dependent inhibition of cancer cell growth. nih.govnih.gov |
| Cell Cycle Analysis | Assesses the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle. | Arrest of the cell cycle at specific phases, commonly the G2/M phase, indicating interference with mitosis. nih.govnih.gov |
| Annexin V/PI Staining | Detects apoptosis by identifying markers of early and late apoptotic cells. | Increased percentage of apoptotic cells in a dose-dependent manner. nih.gov |
| Mitochondrial Membrane Potential Assay | Measures the integrity of the mitochondrial membrane to assess the intrinsic apoptotic pathway. | Loss of mitochondrial membrane potential, indicating mitochondrial dysfunction preceding apoptosis. nih.govresearchgate.net |
| Western Blot Analysis | Detects and quantifies specific proteins to study signaling pathways. | Modulation of key apoptotic proteins, such as upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. researchgate.net |
These in vitro studies provide crucial data on the cellular mechanisms, confirming that many benzimidazole derivatives inhibit cell growth by arresting the cell cycle and inducing apoptosis through the modulation of specific molecular targets and pathways. researchgate.netnih.gov
Advanced Research Applications of 2 Benzimidazole 1 Carbonyl Benzoic Acid
Catalytic Applications of 2-(Benzimidazole-1-carbonyl)benzoic acid and its Derivatives
The benzimidazole (B57391) scaffold is a prominent feature in the design of catalysts for a variety of organic reactions. Its derivatives are utilized both as ligands in homogeneous catalysis and as core components of heterogeneous catalysts. semanticscholar.orgresearchgate.net
Benzimidazole derivatives have proven to be effective in catalyzing a range of organic transformations, including oxidation and reduction reactions. semanticscholar.orgenpress-publisher.com Metal complexes involving benzimidazole-based ligands, such as Schiff bases, are particularly significant in the field of catalysis. researchgate.netenpress-publisher.com These catalytic systems are instrumental in reactions like the oxidation of alcohols and olefins. semanticscholar.orgenpress-publisher.com
The catalytic activity often stems from the ability of the benzimidazole nitrogen atoms to coordinate with metal centers, thereby activating them for catalysis. For instance, polymer-supported palladium complexes with (2-(2'-pyridyl)benzimidazole) have been used for the reduction of olefins, nitroarenes, and Schiff bases. enpress-publisher.com Similarly, copper(II) complexes featuring tetradentate bis-benzimidazolyl diamide (B1670390) ligands have been synthesized and characterized for their ability to oxidize various alcohols. enpress-publisher.com The general synthetic route for many benzimidazole derivatives involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, a process that can be catalyzed by various agents, including ammonium (B1175870) chloride or p-toluenesulfonic acid. orientjchem.orgnih.govsemanticscholar.orgorientjchem.org
The development of novel catalytic systems frequently leverages the structural stability and coordination capabilities of the benzimidazole nucleus. Researchers have designed heterogeneous catalysts to improve catalyst recovery and reusability, a key aspect of green chemistry. bohrium.com
Metal-Organic Frameworks (MOFs) containing benzimidazole units have emerged as highly efficient and reusable catalysts. nih.govrsc.org For example, a nickel(II)-MOF has been successfully used for the synthesis of benzimidazole and benzothiazole (B30560) derivatives, offering advantages like short reaction times and high yields. nih.gov Another study reported the use of an NH2-MIL-125(Ti) MOF as a heterogeneous catalyst for the same class of compounds through an oxidative cyclization pathway. bohrium.comrsc.org Furthermore, solid-state acid catalysts derived from MOFs, such as ZrOSO4@C from a UiO-66 precursor, have been employed for the photocatalytic synthesis of various benzimidazole derivatives. aun.edu.eg
These systems highlight a trend towards creating structured, recyclable catalysts where the benzimidazole moiety plays a central role in the framework's catalytic activity.
Table 1: Examples of Catalytic Systems Based on Benzimidazole Derivatives
| Catalyst Type | Benzimidazole Component | Metal Center | Application | Reference(s) |
| Metal-Organic Framework | Benzimidazole derivatives | Nickel(II) | Synthesis of benzimidazoles and benzothiazoles | nih.gov |
| Metal-Organic Framework | 2-aminoterephthalic acid (linker) | Titanium(IV) | Synthesis of benzimidazoles and benzothiazoles | bohrium.comrsc.org |
| MOF-Derived Solid Acid | UiO-66 (precursor) | Zirconium(IV) | Photocatalytic synthesis of benzimidazoles | aun.edu.eg |
| Nanocomposite | Benzimidazole derivatives | Copper(I) | One-pot synthesis of 2-substituted-benzimidazoles | doi.org |
| Polymer-Supported Complex | 2-(2'-pyridyl)benzimidazole | Palladium(II) | Reduction of olefins, nitroarenes, Schiff bases | enpress-publisher.com |
Applications in Materials Science
The rigidity, thermal stability, and potential for hydrogen bonding associated with the benzimidazole ring make it an attractive component for high-performance materials.
Benzimidazole moieties are incorporated into polymer backbones to enhance their thermal and mechanical properties. This has led to the development of high-performance polymers such as poly(benzimidazole–imide)s and poly(arylene ether)s. researchgate.netresearchgate.net These materials are sought after for applications requiring heat resistance, such as in the electronics and aerospace industries. researchgate.net
The synthesis of these polymers often involves reacting a diamine containing a benzimidazole unit with various aromatic dianhydrides. researchgate.net This process typically proceeds through a poly(amic acid) precursor followed by thermal or chemical imidization. researchgate.net The resulting poly(benzimidazole–imide) copolymers exhibit high thermal stability, with degradation temperatures often exceeding 500 °C, which is a significant improvement over traditional polyimides. researchgate.net Additionally, these polymers can form tough and flexible films. researchgate.net Polymeric ionic liquids based on benzimidazole derivatives have also been synthesized and investigated for applications such as corrosion inhibition. acs.org
Table 2: Properties of Polymers Incorporating Benzimidazole Moieties
| Polymer Type | Monomers | Key Properties | Potential Application | Reference(s) |
| Poly(benzimidazole–imide) | Bisbenzimidazole diamine, Aromatic dianhydrides | High thermal stability (degradation ~530 °C), High tensile strength (~100 MPa), High glass transition temperatures (275–328 °C) | Heat-resistant dielectric films | researchgate.net |
| Poly(arylene ether)s | 2-(2-hydroxyphenyl)-1H-benzimidazole, Activated difluorides | Amorphous structure, Good fluorescence properties | High-performance materials | researchgate.net |
| Polymeric Ionic Liquids | 2-styryl-1H-benzo[d]imidazole, Alkyl halide | Forms protective anticorrosive film | Corrosion inhibitors for carbon steel | acs.org |
Carboxylic acid-functionalized benzimidazoles, such as derivatives of this compound, are excellent candidates for ligands in the synthesis of Metal-Organic Frameworks (MOFs). The benzimidazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal ions, forming robust and porous network structures. researchgate.netrsc.orgrsc.org
For example, 5-(benzimidazole-1-yl)isophthalic acid has been used to synthesize novel MOFs with cadmium, zinc, cobalt, and nickel. researchgate.netrsc.org These materials exhibit interesting structural diversity and have been investigated for applications in selective and sensitive fluorescence-based detection of metal ions like Fe(III) and Cr(VI) in water. researchgate.netrsc.org Similarly, a more flexible ligand, 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene, has been used with cadmium and zinc ions to create 3D porous MOFs. rsc.org These frameworks demonstrate selective gas sorption, showing a significant preference for CO2 over CH4. rsc.org The specific coordination modes of the benzimidazole-based ligands and the choice of the metal ion play a crucial role in determining the final topology and properties of the resulting MOFs. rsc.orgresearchgate.net
Table 3: Examples of MOFs with Benzimidazole-Based Ligands
| MOF Designation | Ligand | Metal Ion(s) | Key Feature / Application | Reference(s) |
| [Cd(bipa)]n | 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) | Cd(II) | Fluorescence detection of Fe(III) and Cr(VI) | researchgate.netrsc.org |
| {[Zn2(bipa)2]·2C2H5OH}n | 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) | Zn(II) | Potential fluorescent properties | researchgate.netrsc.org |
| {[Cd2(L)(NMP)(H2O)2]·2H2O}n | 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene (H4L) | Cd(II) | Selective CO2 gas sorption over CH4 | rsc.org |
| {[Zn(L)0.5(H2O)]·NMP·H2O}n | 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene (H4L) | Zn(II) | Selective CO2 gas sorption over CH4 | rsc.org |
Development of Analytical Methodologies for Research-Scale Detection and Quantification
The reliable detection and quantification of benzimidazole derivatives are crucial for monitoring reactions, assessing purity, and conducting further research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds. sci-hub.seresearchgate.net
Developing a robust HPLC method for benzimidazole-containing molecules can be challenging due to the presence of nitrogen groups, which can exist in both protonated and unprotonated forms, leading to broad peaks. researchgate.net To overcome this, method development often involves careful control of the mobile phase pH, typically setting it about 2 pH units away from the pKa of the functional group to ensure a single ionic form predominates. researchgate.net
Commonly used stationary phases include C18 and C8 columns. researchgate.net For more polar benzimidazole derivatives, specialized columns like aqueous C18 phases may be required. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water with additives like formic acid, acetic acid, or a buffer such as ammonium phosphate (B84403) to control pH and improve peak shape. researchgate.net Gradient elution is frequently employed for analyzing complex mixtures containing multiple benzimidazole derivatives. researchgate.net Besides HPLC, other techniques mentioned for the characterization of newly synthesized benzimidazoles include NMR and IR spectroscopy, as well as elemental analysis. orientjchem.org
Chromatographic Methodologies (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in the presence of impurities or related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods applied, each with specific considerations for this particular analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of benzimidazole derivatives. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach due to the compound's moderate polarity. A typical RP-HPLC method would utilize a C18 or C8 stationary phase, which provides effective separation based on hydrophobicity. nih.govhelixchrom.com
The mobile phase composition is critical for achieving optimal separation and peak shape. A gradient elution system, often composed of an aqueous buffer (like phosphate or acetate (B1210297) buffer to control pH) and an organic modifier (such as acetonitrile or methanol), is commonly employed. nih.govekb.eg The acidic nature of the carboxylic group in the target molecule means that maintaining a pH below its pKa (typically around 3-4) is essential to ensure it is in its neutral, protonated form, which leads to better retention and symmetrical peaks on a reversed-phase column. ust.edu
Detection is most effectively achieved using a UV-Vis spectrophotometric detector, as the benzimidazole and benzoic acid moieties contain chromophores that absorb strongly in the UV region. Wavelengths around 254 nm or 280 nm are generally effective for detecting benzimidazole-containing compounds. nih.gov The method's validation would cover parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for routine analysis. ust.eduresearchgate.net
Interactive Table 1: Exemplary HPLC Parameters for Analysis of Benzimidazole Derivatives
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the carboxylic acid group, improving peak shape. nih.gov |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. nih.gov |
| Elution Mode | Gradient | Allows for efficient separation of the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. ust.edu |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV at 254 nm | Wavelength at which the benzimidazole and benzene (B151609) rings exhibit strong absorbance. nih.gov |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC)
Gas chromatography is less commonly used for compounds like this compound in their native form due to the molecule's low volatility and thermal lability. The presence of a carboxylic acid group makes the compound highly polar, which can lead to poor peak shape (tailing) and strong adsorption onto the GC column. researchgate.net
To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. The carboxylic acid group can be converted into a more volatile and thermally stable ester, typically a methyl or ethyl ester, through reaction with reagents like diazomethane (B1218177) or by using acidic methanol. researchgate.net Another common approach is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. researchgate.net
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and detected using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS).
Spectrophotometric and Electrochemical Techniques
Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the analysis of this compound.
Spectrophotometric Techniques
UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative determination of the compound, provided it is the only absorbing species in the sample solution. The analysis is based on Beer-Lambert's law, which correlates absorbance with concentration. The benzimidazole ring system gives rise to characteristic absorption maxima in the UV range. nih.gov
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorption (λmax). This method is particularly useful for dissolution studies or for determining the concentration of the pure substance in simple solvent systems. researchgate.net The technique can also be adapted for more complex matrices through the formation of colored charge-transfer complexes with specific reagents, which shifts the absorption to the visible region, potentially reducing interference from other UV-absorbing compounds. researchgate.net
Interactive Table 2: Typical Parameters for Spectrophotometric Analysis
| Parameter | Value / Condition | Purpose |
| Technique | UV-Visible Spectrophotometry | Quantitative analysis based on light absorption. |
| Solvent | Methanol or Ethanol | Common solvents that are transparent in the UV region of interest. |
| Wavelength (λmax) | ~270-285 nm (Hypothetical) | Wavelength of maximum absorbance for the benzimidazole chromophore. |
| Calibration Range | 1 - 20 µg/mL | Typical concentration range demonstrating linearity according to Beer-Lambert's law. researchgate.net |
| Detection Mode | Absorbance | Direct measurement of light absorbed by the sample. |
| Validation | Linearity (R² > 0.999), Accuracy, Precision | To ensure the method is reliable for its intended purpose. researchgate.net |
Electrochemical Techniques
Electrochemical methods can be employed to investigate the redox properties of this compound. Techniques like cyclic voltammetry can provide insights into the oxidation and reduction potentials of the molecule, which is influenced by the electron-rich benzimidazole nucleus. researchgate.net The electrochemical behavior of benzimidazole derivatives has been studied in various applications, including the development of corrosion inhibitors and sensors. researchgate.netacs.org
The electrochemical oxidation of related compounds, such as catechols in the presence of nucleophiles to form benzimidazole derivatives, has been studied using carbon electrodes. researchgate.net While not a direct analytical method for quantification in the same way as HPLC, electrochemical studies can elucidate reaction mechanisms, stability, and potential interactions of the compound in different chemical environments. These techniques are particularly valuable in advanced research settings for understanding the fundamental electronic properties of the molecule.
Future Directions and Emerging Research Avenues for 2 Benzimidazole 1 Carbonyl Benzoic Acid
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The future of chemical synthesis is inextricably linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. chemmethod.com For 2-(Benzimidazole-1-carbonyl)benzoic acid, moving beyond traditional synthetic methods is a key area for future research. mdpi.com Current methods for creating benzimidazole (B57391) scaffolds often involve high temperatures, toxic solvents, and long reaction times. mdpi.comarabjchem.org
Emerging research focuses on more sustainable alternatives. Microwave-assisted synthesis, for example, has been shown to produce benzimidazole derivatives with high yields in significantly shorter reaction times. arabjchem.orgijmpr.in Another promising area is the use of "green" solvents, such as deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG), which are often biodegradable and less toxic than conventional organic solvents. chemmethod.comnih.gov Researchers are also exploring solvent-free reaction conditions, which further reduce environmental impact. arabjchem.org
The development of novel catalytic systems is also crucial. The use of efficient and reusable catalysts, such as zinc triflate or erbium triflate, can improve reaction efficiency and align with green chemistry principles. chemmethod.commdpi.com Future synthetic strategies for this compound will likely focus on integrating these approaches to create a manufacturing process that is not only efficient but also environmentally benign.
Table 1: Comparison of Synthetic Approaches for Benzimidazole Derivatives
| Method | Advantages | Disadvantages | Relevant Principles |
|---|---|---|---|
| Traditional Synthesis | Well-established procedures | Long reaction times, harsh conditions, toxic solvents, waste production mdpi.com | - |
| Microwave-Assisted | Rapid reaction times, high yields arabjchem.orgijmpr.in | Requires specialized equipment | Energy efficiency |
| Green Solvents (DES, PEG) | Reduced toxicity, often biodegradable, potential for reuse chemmethod.comnih.gov | May require optimization for specific reactions | Use of safer solvents |
| Solvent-Free Conditions | Eliminates solvent waste, simplified workup arabjchem.org | Limited to certain reaction types | Waste prevention |
| Advanced Catalysis | High efficiency, potential for recyclability, mild reaction conditions chemmethod.com | Catalyst cost and stability can be a factor | Catalysis |
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry offers powerful tools to predict molecular behavior and guide experimental research, saving both time and resources. researchgate.net For this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or materials.
Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic properties, such as its molecular orbital energies and charge distribution, which are fundamental to its reactivity and optical characteristics. nih.gov Molecular docking simulations can predict how the compound might bind to the active sites of proteins or enzymes, a critical step in structure-based drug design. researchgate.net Furthermore, molecular dynamics (MD) simulations can model the compound's behavior over time, revealing information about its conformational flexibility and stability in different environments.
These predictive models can guide the design of new derivatives with enhanced properties. By simulating how structural modifications affect the molecule's behavior, researchers can prioritize the synthesis of compounds with the highest potential for a desired application, whether in medicine or materials science.
Diversification of Molecular Skeletons for Mechanistic Probes
Systematically modifying the molecular structure of this compound is a key strategy for exploring its structure-activity relationships (SAR) and developing mechanistic probes. nih.gov By creating a library of related compounds, researchers can identify which parts of the molecule are essential for its activity and how different functional groups influence its properties.
These new analogs can then be used as tools to probe biological systems or material properties. By comparing the activities of different derivatives, scientists can gain a deeper understanding of the underlying mechanisms of action. This knowledge is invaluable for optimizing the lead compound for a specific purpose. nih.gov
Interdisciplinary Research with Materials and Catalysis Sciences
The unique structural features of this compound, which combines a heterocyclic benzimidazole unit with a carboxylic acid group, make it an attractive candidate for applications beyond medicinal chemistry, particularly in materials science and catalysis. researchgate.net
In materials science, the compound could serve as a versatile organic ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the carboxylate group provide multiple potential coordination sites for metal ions. The resulting materials could have interesting properties for applications in gas storage, separation, or catalysis.
In the field of catalysis, benzimidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. Future research could explore the conversion of this compound into novel NHC ligands or catalysts. The benzoic acid moiety could be functionalized to anchor the catalyst to a solid support, facilitating its recovery and reuse.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery and design. amazonaws.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. rsc.org
For this compound, ML models can be trained on data generated from a library of its derivatives (as described in section 7.3). These models could then predict the properties—such as biological activity, toxicity, or material characteristics—of new, yet-to-be-synthesized compounds. amazonaws.com This predictive power can dramatically accelerate the optimization process by prioritizing the most promising candidates for synthesis and testing.
AI can also be used for de novo design, generating entirely new molecular structures with desired properties based on a set of learned rules. By integrating AI and ML into the research workflow, scientists can explore the chemical space around this compound more efficiently, leading to the faster discovery of optimized compounds for a wide range of applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
